N1-butyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
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Overview
Description
The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of hydrazines with 1,3-diketones . The tert-butyl groups and the oxalamide moiety would likely be introduced in subsequent steps, although the exact methodology would depend on the specific synthetic route chosen.Chemical Reactions Analysis
As for the chemical reactions, pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations, depending on the specific substituents present on the ring .Scientific Research Applications
Catalytic Applications
The oxo-bridged dimer [Mo(2)O(4)(mu(2)-O)Cl(2)(pzH)(4)] (1; pzH = pyrazole) shows high activity in the liquid-phase catalytic epoxidation of cyclic olefins using tert-butyl hydroperoxide as the oxidant. The complex, stable under reaction conditions, demonstrates the potential utility of pyrazole derivatives in catalysis under mild conditions without additional organic solvents, suggesting a pathway for environmentally friendly chemical processes (Pereira et al., 2007).
Antitumor Activity
Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, incorporating pyrazole and pyrazolo[3,4-d]pyrimidine moieties to modify lipophilicity for improved cell wall transport, showed in vitro anti-cancer activity. This study underscores the potential for using structurally complex pyrazole derivatives as a basis for developing new anticancer drugs (Maftei et al., 2016).
Synthesis of Novel Chemical Structures
Research into the synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate, a novel diketopiperazine, highlights the ongoing exploration into new chemical entities that can have broad implications, including drug discovery and material science. The successful separation and characterization of these compounds provide insights into the structural diversity achievable with pyrazole derivatives (Liu et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
N-butyl-N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4S/c1-5-6-7-16-13(20)14(21)17-12-10-8-24(22,23)9-11(10)18-19(12)15(2,3)4/h5-9H2,1-4H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZHLMQCCNHMBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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